molecular formula C15H13N3O B7511567 N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide

Cat. No. B7511567
M. Wt: 251.28 g/mol
InChI Key: ABOAOOBLMMSDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide, also known as MI-773, is a small molecule inhibitor that selectively targets the p53-MDM2 interaction. The p53 protein is a tumor suppressor that plays a crucial role in preventing the development of cancer. The MDM2 protein, on the other hand, is an oncogene that promotes cancer cell growth by inhibiting the function of p53. MI-773 has been shown to inhibit the interaction between p53 and MDM2, leading to the reactivation of p53 and the induction of apoptosis in cancer cells.

Mechanism of Action

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide works by binding to the MDM2 protein and preventing it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has also been shown to have other effects on cancer cells, such as inhibiting cell proliferation and inducing cell cycle arrest.
Biochemical and Physiological Effects:
N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been shown to have selective activity against cancer cells, with minimal toxicity to normal cells. It has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of research is the investigation of the potential use of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, there is a need for further studies to investigate the safety and efficacy of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in clinical trials.

Synthesis Methods

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 2-methyl-1H-indole, which is then reacted with 3-pyridinecarboxylic acid to form the desired product, N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide. The final product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Several studies have also investigated the potential use of N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide has also been shown to have synergistic effects with other p53 activators, such as Nutlin-3 and RITA.

properties

IUPAC Name

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-7-12-8-13(4-5-14(12)17-10)18-15(19)11-3-2-6-16-9-11/h2-9,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOAOOBLMMSDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1H-indol-5-yl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.